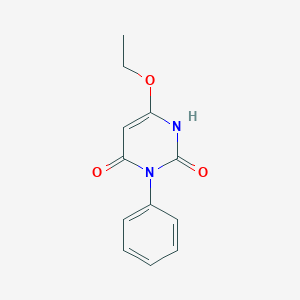
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde, followed by cyclization with urea. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives
Reduction Products: Amines or other reduced forms
Substitution Products: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- 6-Ethyl-3-phenylpyrimidine-2,4(1H,3H)-dione
- 6-Propoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
Comparison
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its ethoxy group, which may confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity.
Propiedades
Número CAS |
60271-16-1 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
6-ethoxy-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-8-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16) |
Clave InChI |
HXEVGFWFIAFTBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


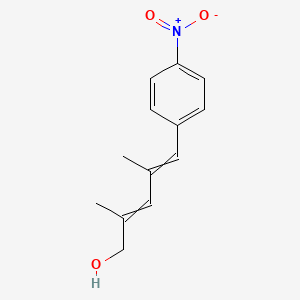
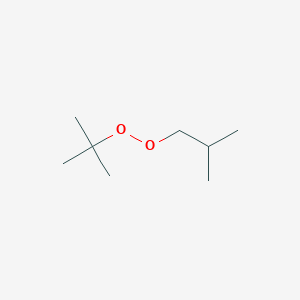


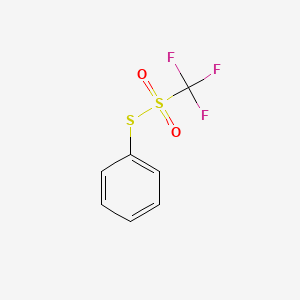

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
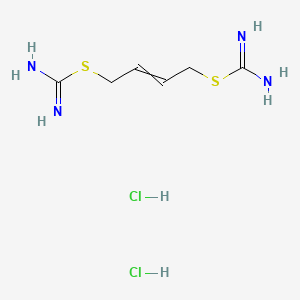
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)

